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Compound of Interest

Compound Name: Carbocromen

Cat. No.: B1198780

Carbocromen: A Coumarin Derivative for
Coronary Vasodilation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocromen, a synthetic coumarin derivative, has been recognized for its potent vasodilatory
effects, particularly on the coronary arteries. This technical guide delves into the chemical
classification of Carbocromen, its mechanism of action, and a review of its pharmacological
effects. The document provides a comprehensive overview of its physicochemical properties,
synthesis, and clinical findings, presented in a format tailored for researchers and professionals
in drug development. Detailed experimental methodologies and signaling pathway diagrams
are included to facilitate a deeper understanding of this compound.

Chemical Classification and Physicochemical
Properties

Carbocromen, with the IUPAC name ethyl 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-0x0-2H-
chromen-7-ylJoxy]acetate, is unequivocally classified as a member of the coumarin family.[1][2]
Coumarins are a class of benzopyrone compounds, characterized by a benzene ring fused to
an a-pyrone ring.[3] The core coumarin scaffold of Carbocromen is substituted at various
positions, contributing to its specific pharmacological profile.
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A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of Carbocromen

Property Value Reference
Molecular Formula C20H27NOs [11[4]

Molar Mass 361.438 g-mol—1 [415]

CAS Number 804-10-4 [1][4]
Melting Point 220-222 °C [4]

Boiling Point 488.6°C at 760 mmHg [4]

LogP 2.92760 [4]

pKa 8.3 (Uncertain) [4]

B Slightly soluble in Chloroform,
Solubility [4]
Methanol, and Water

Synthesis of Carbocromen

The synthesis of Carbocromen, like many other coumarin derivatives, is often achieved
through the Pechmann condensation reaction.[6] This reaction involves the condensation of a
phenol with a 3-keto ester under acidic conditions.[2]

Experimental Protocol: Pechmann Condensation for
Coumarin Synthesis (General)

This protocol provides a general methodology for the Pechmann condensation, which can be
adapted for the synthesis of Carbocromen by using appropriate precursors.

Materials:
e Phenol (or a substituted phenol, e.g., a resorcinol derivative)

» [-keto ester (e.g., ethyl acetoacetate)
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» Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or Indium(lll) chloride)[1][4]
e Solvent (optional, e-g., ethanol)

e Milling jar and balls (for mechanochemical synthesis)

» Reflux condenser

e Thin Layer Chromatography (TLC) apparatus

o Recrystallization solvent (e.g., ethanol)

Procedure:

o Reactant Mixture: In a round-bottom flask, combine the phenol and the 3-keto ester in
equimolar amounts.

o Catalyst Addition: Slowly add the acid catalyst to the reaction mixture with stirring. The
choice and amount of catalyst may vary depending on the specific reactants and desired
reaction conditions.[4]

¢ Reaction Conditions:

o Conventional Heating: Heat the mixture under reflux for a specified duration (e.g., 45
minutes to several hours), monitoring the reaction progress by TLC.[7]

o Mechanochemical Synthesis: Place the reactants and catalyst in a milling jar with milling
balls and mill at room temperature for a designated time.[7]

o Work-up:

o After completion of the reaction (as indicated by TLC), cool the mixture to room
temperature.

o If the reaction was performed with a solid catalyst, filter the mixture to remove the catalyst.

[7]

o Pour the reaction mixture into ice-cold water to precipitate the crude product.
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e Purification:
o Collect the precipitate by filtration and wash with cold water.

o Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the

purified coumarin derivative.[7]

Mechanism of Action and Signhaling Pathways

Carbocromen functions primarily as a coronary vasodilator.[5][8] Its mechanism of action
involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation
of cyclic adenosine monophosphate (CAMP).[8] By inhibiting PDE, Carbocromen leads to an
increase in intracellular cAMP levels in cardiac and smooth muscle cells.[8] This elevation in
CAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream
targets, ultimately leading to smooth muscle relaxation and vasodilation.
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Carbocromen's Mechanism of Action via PDE Inhibition.

Pharmacological Effects and Clinical Data

Clinical studies have demonstrated Carbocromen's efficacy as a coronary vasodilator, leading
to increased myocardial blood flow.[7][9]

Hemodynamic Effects
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A comparative study investigated the systemic and coronary hemodynamic effects of

Carbocromen and dipyridamole in patients without detectable heart disease. The key findings

are summarized in Table 2.

Table 2: Hemodynamic Effects of Intravenous Carbocromen vs. Dipyridamole

Parameter

Carbocromen
(0.125 mg kg—*
min~?)

Dipyridamole (0.05
mg kg~ min~?)

Reference

Coronary Blood Flow
(ml-100g—t-min~1)

82 £ 2310 337 + 68

78 £910 301 +61

[9]

Minimal Coronary
Resistance
(mmHg-mI~%-100g-min
)

0.24 +0.04

0.23+0.04

[9]

Heart Rate (beats

min~1)

No significant change

73 t0 94 (P < 0.005)

[9]

Mean Aortic Pressure

(mmHg)

No significant change

89 to 78 (P < 0.001)

[9]

Myocardial Oxygen

Consumption

Unchanged

Increased by 46% (P
< 0.001)

[9]

Effects on Myocardial Metabolism in Coronary Artery

Disease

A study on patients with coronary arteriosclerotic disease investigated the effect of

Carbocromen on myocardial metabolism during atrial pacing.

Table 3: Effect of Carbocromen on Myocardial Metabolism during Pacing-Induced Tachycardia
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Parameter Observation Reference
) Increased at rest and during
Myocardial Blood Flow ] [7]
pacing

Myocardial Oxygen )

) No interference [7]
Consumption
Free Fatty Acid (FFA) Uptake No interference [7]
Lactate and Hypoxanthine Increased to a greater extent 7]
Excretion during Carbocromen treatment

These findings suggest that while Carbocromen is a potent coronary vasodilator, it may have
an unfavorable effect on ischemic metabolism, potentially due to a "coronary steal"
phenomenon.[7]

Experimental Protocols: Clinical Evaluation

The following outlines a representative experimental design for a clinical trial evaluating the
efficacy of Carbocromen in patients with chronic stable angina, based on published study
abstracts.

Study Design

A randomized, double-blind, placebo-controlled, crossover study.

Patient Population

Patients with a documented history of chronic stable angina pectoris, reproducible exercise-
induced ischemia, and stable background antianginal medication.

Intervention

o Treatment Arm: Oral administration of Carbocromen hydrochloride at varying doses (e.g.,
75 mg, 150 mg, 225 mg) three times daily.

e Control Arm: Placebo administered three times daily.
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Outcome Measures

e Primary Efficacy Endpoint: Change from baseline in total exercise duration at trough and
peak drug levels.

e Secondary Efficacy Endpoints:

[e]

Time to onset of angina.

o

Time to 1-mm ST-segment depression.

[¢]

Frequency of angina attacks.

[e]

Use of short-acting nitrates.
» Safety Endpoints:
o Incidence of adverse events.
o Changes in vital signs (heart rate, blood pressure).

o Electrocardiogram (ECG) parameters.
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Workflow for a Crossover Clinical Trial of Carbocromen.
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Conclusion

Carbocromen is a well-characterized coumarin derivative with significant coronary vasodilatory
properties. Its mechanism of action through phosphodiesterase inhibition and subsequent
increase in CAMP provides a clear rationale for its pharmacological effects. While clinical data
support its efficacy in increasing coronary blood flow, further research is warranted to fully
elucidate its metabolic effects in ischemic conditions. The provided experimental frameworks
for synthesis and clinical evaluation can serve as a foundation for future investigations into
Carbocromen and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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